

Comparative Biological Activities of 4-tert-Butylaniline Derivatives: A Guide for Researchers

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Compound of Interest		
Compound Name:	4-tert-Butylaniline	
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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various **4-tert-butylaniline** derivatives, supported by available experimental data. This document summarizes key findings on their anticancer and antimicrobial properties, offering insights into their potential as therapeutic agents.

The **4-tert-butylaniline** scaffold is a versatile building block in medicinal chemistry, utilized in the synthesis of a range of biologically active compounds.[1][2] Its derivatives have been investigated for various therapeutic applications, including anticancer and antimicrobial activities. This guide consolidates data from multiple studies to facilitate a comparative understanding of these derivatives.

Anticancer and Antimicrobial Activities: A Tabular Overview

The following table summarizes the quantitative biological activity data for several classes of **4-tert-butylaniline** derivatives. Direct comparative studies across a wide range of these derivatives are limited in the current literature; therefore, this table presents available data for distinct structural classes.



Derivative Class	Specific Derivative/C ompound	Biological Activity	Target/Assa y	Quantitative Data (e.g., IC50, Zone of Inhibition)	Reference
Schiff Bases of 4-Amino-5- (4-tert- butylphenyl)- 4H-1,2,4- triazole-3- thiol	5a	Antimicrobial	S. aureus, E. coli, S. typhi, C. albicans	Moderate activity reported	[3]
5b	Antimicrobial	S. aureus, E. coli, S. typhi, C. albicans	Moderate activity reported	[3]	
Organotin Complexes with Schiff Base of 3,5- di-tert-butyl- 4-hydroxy- phenylamine	Me2SnBr2(L) 2 (1)	Antiproliferati ve	HCT-116, MCF-7, A- 549 cell lines	High activity	[4]
Bu2SnCl2(L) 2 (2)	Antiproliferati ve	HCT-116, MCF-7, A- 549 cell lines	Highest activity	[4]	
Ph3SnBr(L)2 (5)	Antiproliferati ve	HCT-116, MCF-7, A- 549 cell lines	Highest activity	[4]	
4- Anilinocouma rin Derivatives	4a', 4d', 4h'	Antibacterial	S. aureus, B. subtilis, E. coli, P. aeruginosa	Significant inhibitory action (e.g., Zone of inhibition for 4h' against S.	[5]



aureus: 6.595 ± 0.021 mm)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Synthesis of Schiff Bases of 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

The synthesis involves a multi-step process starting from p-tert-butylbenzoic acid. The key steps include the formation of the corresponding ester, followed by reaction with hydrazine hydrate to yield the hydrazide. The hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide to form the triazole ring. Finally, the 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is condensed with various aromatic aldehydes to yield the target Schiff bases. Characterization is typically performed using IR, 1H-NMR, and 13C-NMR spectroscopy.[3]

Antimicrobial Activity Screening (Agar Disc Diffusion Method)

The in vitro antimicrobial activity of the synthesized compounds is commonly evaluated using the agar disc diffusion method. Bacterial or fungal strains are uniformly spread on a suitable agar medium. Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. The plates are then incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.[5]

Antiproliferative Activity Assay (MTT Assay)

The cytotoxicity of compounds against cancer cell lines is often determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is



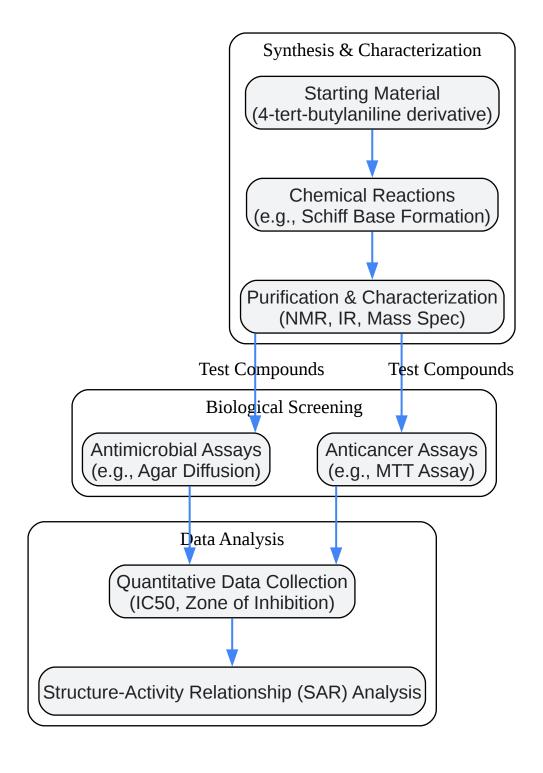


measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[6]

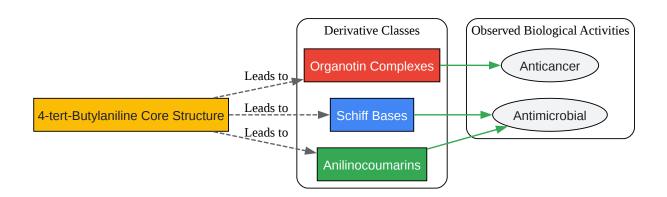
Visualizing Experimental and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.









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